Fmoc-异亮氨酸-甘氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

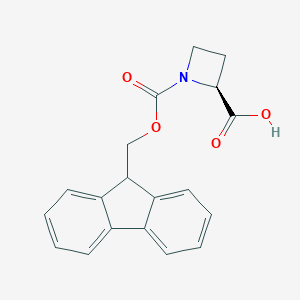

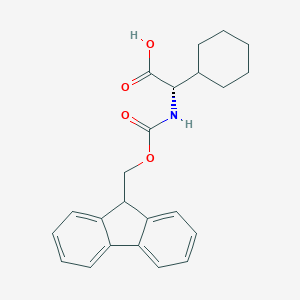

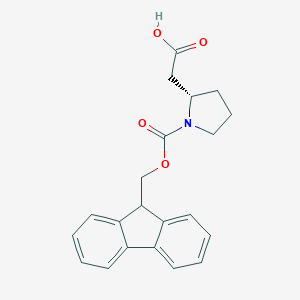

Fmoc-Ile-Gly-OH, also known as Fmoc-Ile-Gly-OH, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-Ile-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ile-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗体-药物偶联物 (ADC) 中的生物偶联

Fmoc-异亮氨酸-甘氨酸-OH 可用作构建 ADC 的连接体。 Fmoc 基团在合成过程中保护氨基酸,一旦药物连接上,它可以在特定条件下被裂解,从而在靶细胞内释放药物 .

组织工程支架材料

据报道,类似的 Fmoc 保护二肽可以形成支架材料。 这些支架可以支持细胞生长和组织再生,使其在生物医学工程中具有价值 .

新糖缀合物形成

Fmoc-甘氨酸-OH 是一种相关化合物,用于将糖类 β-糖基胺偶联形成新糖缀合物。 这些缀合物在疫苗开发中具有应用,并作为研究碳水化合物-蛋白质相互作用的工具 .

肽合成

this compound 可在肽合成中用作构建模块。 Fmoc 基团允许选择性脱保护并与其他氨基酸偶联,以形成所需的肽序列 .

水凝胶形成

Fmoc 保护氨基酸可以自组装成水凝胶。 这些水凝胶在药物递送系统和作为细胞培养基质方面具有潜在的应用 .

作用机制

Target of Action

Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .

Mode of Action

The mode of action of Fmoc-Ile-Gly-OH is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .

Biochemical Pathways

In the context of biochemical pathways, Fmoc-Ile-Gly-OH is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of the action of Fmoc-Ile-Gly-OH is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Action Environment

The action of Fmoc-Ile-Gly-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .

属性

IUPAC Name |

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMIIMLKAWZFO-QKKBWIMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

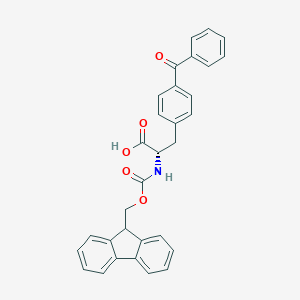

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

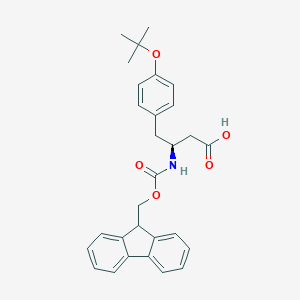

![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)

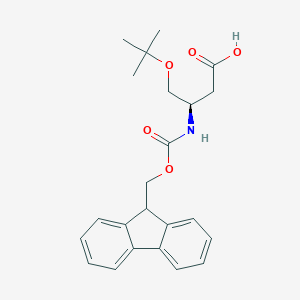

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)